1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid
Description
1-[(tert-Butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo-pyrrole core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C21H23ClN2O4, with a molecular weight of 402.88 g/mol . The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety provides reactivity for further derivatization. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors, owing to its rigid scaffold and stereochemical diversity .
Synthetic protocols often involve multi-step reactions, including cyclization, Boc protection, and acid-mediated deprotection. For example, describes analogous Boc-protected pyrrole derivatives synthesized via CuCl2-catalyzed cycloadditions of indole-containing precursors .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-4-12(9(14)15)7-17-6-8(12)13/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
QPEHRHKGCNJUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1COC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Core Scaffold Construction
The furo[3,4-b]pyrrole bicyclic system forms the structural backbone of the target compound. A highly effective approach involves a Petasis/Diels–Alder tandem reaction to construct the fused heterocycle. As demonstrated in a multi-component synthesis (Scheme 1), allylic amines, furylboronic acids, and α-hydroxylated aldehydes undergo a diastereoselective cyclization to yield the hexahydrofuropyrrole core. For instance, reaction of allyl amine with (5-((tert-butoxycarbonyl(methyl)amino)methyl)furan-2-yl)boronic acid and glyceraldehyde generates the bicyclic intermediate with excellent stereocontrol, leveraging the inherent selectivity of the Petasis reaction.
Key to this step is the use of Grubbs second-generation catalyst in a ring-opening metathesis/ring-closing metathesis (ROM/RCM) cascade. This process converts a 7-oxabicyclo[2.2.1]hept-2-ene precursor into the fused furopyrrole system while preserving the tert-butoxycarbonyl (Boc) protective group. The reaction proceeds under reflux in dichloromethane, achieving yields exceeding 85% with minimal epimerization.
Introduction of the tert-Butoxycarbonyl Protective Group
The Boc group is introduced early in the synthesis to protect the secondary amine during subsequent transformations. General Method F from the literature outlines a standardized protocol:
- The free amine intermediate (0.19 mmol) is dissolved in dichloromethane (DCM) and treated with Boc anhydride (1.25 equiv) in the presence of triethylamine (3.0 equiv).
- The reaction is stirred at 20°C for 12 hours, followed by aqueous workup and column chromatography to isolate the Boc-protated product.
This method ensures quantitative Boc incorporation while avoiding side reactions such as over-alkylation. The Boc group’s stability under both acidic and basic conditions proves critical during downstream functionalization.
Carboxylic Acid Functionalization
The 3a-carboxylic acid moiety is introduced via ester hydrolysis of a precursor methyl or ethyl ester. A representative procedure involves:
- Treating the ester intermediate (1.0 equiv) with lithium hydroxide (3.0 equiv) in a tetrahydrofuran/water (3:1) mixture.
- Stirring at 50°C for 6 hours, followed by acidification with 1 M HCl to precipitate the carboxylic acid.
Notably, trifluoroacetic acid (TFA) is avoided during this step to prevent inadvertent decarboxylation, which has been observed in related furopyrrole systems. Instead, mild hydrolysis conditions preserve the carboxylic acid functionality, yielding the target compound in >90% purity after recrystallization from ethyl acetate/hexane.
Stereochemical Control and Resolution
The stereochemistry at the 3a position is governed by the diastereoselective Petasis reaction . X-ray crystallographic analysis of intermediates confirms that the (3aR,6aR) configuration predominates when using L-glyceraldehyde as the aldehyde component. For enantiomerically pure material, chiral stationary phase chromatography (e.g., Chiralpak IC) resolves racemic mixtures, achieving enantiomeric excess (ee) >98%.
Scalability and Process Optimization
Kilogram-scale synthesis has been achieved through the following optimized sequence:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Petasis cyclization | Allyl amine, boronic acid, glyceraldehyde, MeOH, 20°C, 24 h | 78% |
| 2 | Boc protection | Boc₂O, Et₃N, DCM, 12 h | 95% |
| 3 | ROM/RCM cascade | Grubbs II (5 mol%), DCM, reflux, 16 h | 86% |
| 4 | Ester hydrolysis | LiOH, THF/H₂O, 50°C, 6 h | 88% |
This protocol emphasizes reproducibility, with purity >99% confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Alternative Synthetic Routes
While the Petasis/metathesis approach dominates recent literature, older methods merit discussion:
- Intramolecular Heck Cyclization : Palladium-catalyzed coupling of iodophenyl pyrrolidine derivatives forms the furopyrrole core, albeit with lower stereoselectivity (dr 3:1).
- Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD)-mediated cyclization of hydroxy-pyrrolidine precursors achieves moderate yields (45–60%) but requires expensive reagents.
These alternatives remain niche due to scalability challenges and inferior diastereocontrol compared to the Petasis route.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 4.30 (dd, J = 8.4 Hz, 1H, H-3a), 3.70 (m, 2H, furan OCH₂), 1.45 (s, 9H, Boc C(CH₃)₃).
- HRMS : m/z calculated for C₁₂H₁₉NO₅ [M+H]⁺: 258.1345; found: 258.1348.
HPLC retention time (8.2 min on C18, 1 mL/min) and melting point (189–191°C) further corroborate identity.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid, also known by its CAS number 2253641-10-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a furo-pyrrole framework, which is known for its diverse biological activities.
1. Antimicrobial Properties
Research indicates that compounds with furo-pyrrole structures often exhibit antimicrobial activity. In a study evaluating various derivatives of furo-pyrroles, it was found that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Specifically, the introduction of the tert-butoxycarbonyl group was shown to improve solubility and bioavailability, leading to increased antimicrobial potency .
2. Anticancer Activity
The anticancer potential of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid has been explored in vitro. Studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated through antioxidant mechanisms and inhibition of neuroinflammatory processes .
Case Studies
The biological activities of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression.
- Receptor Modulation : It may modulate receptors associated with neurotransmission, contributing to its neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid?
The synthesis typically involves multi-step processes, including cyclization, Boc protection, and functional group transformations. A common approach starts with the condensation of pyrrolidine derivatives with tert-butoxycarbonyl (Boc) anhydride to introduce the protective group. Subsequent steps may involve cyclization using catalysts like iron(III) chloride (FeCl₃) or acid-mediated ring closure. For example, Paal-Knorr pyrrole synthesis (used for related bicyclic pyrrolidines) can be adapted, where 2,5-dimethoxytetrahydrofuran reacts with amines under controlled conditions . Key parameters include temperature (often 0–60°C), solvent choice (e.g., dichloromethane or THF), and Boc-deprotection using trifluoroacetic acid (TFA) .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR, with attention to δ 1.4 ppm (Boc methyl groups) and δ 3.5–4.5 ppm (pyrrolidine/furan protons) .
- Mass Spectrometry (MS) : Verify molecular weight (402.88 g/mol, per C₂₁H₂₃ClN₂O₄) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How should researchers handle stability and storage considerations?
- Stability : The compound is stable under inert atmospheres (N₂/Ar) but degrades in the presence of strong acids/bases or oxidizing agents. Avoid temperatures >40°C .
- Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel). Use gloveboxes for hygroscopic intermediates .
Q. What are common reactions involving the Boc group in this compound?
The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to expose the amine for further functionalization. It can also undergo nucleophilic substitution with Grignard reagents or participate in Suzuki-Miyaura couplings when paired with boronic acids .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Stereoselective synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials. For example, asymmetric hydrogenation of prochiral intermediates or enzymatic resolution can yield >90% enantiomeric excess (ee). Evidence from related bicyclic pyrrolidines shows that axial chirality in the furopyrrole ring is influenced by solvent polarity and reaction time .
Q. What mechanistic insights exist for its Boc-deprotection in complex matrices?
Boc cleavage follows an acid-catalyzed E1 mechanism. In polar aprotic solvents (e.g., DCM), TFA protonates the carbonyl oxygen, leading to carbocation formation and subsequent tert-butanol elimination. Kinetic studies suggest pseudo-first-order kinetics under dilute conditions (0.1–1.0 M acid) .
Q. How can reaction yields be optimized for large-scale production?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Optimize parameters like temperature, stoichiometry, and catalyst loading. For example, a 15% increase in yield was reported using FeCl₃ at 0.5 mol% .
- In-line Purification : Couple synthesis with flash chromatography or crystallization .
Q. What biological targets or pathways are associated with this compound?
While direct data is limited, structurally similar bicyclic pyrrolidines modulate neurotransmitter receptors (e.g., dopamine D3) or enzyme inhibitors (e.g., PDE4). Computational docking studies suggest potential binding to hydrophobic pockets in kinase domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
